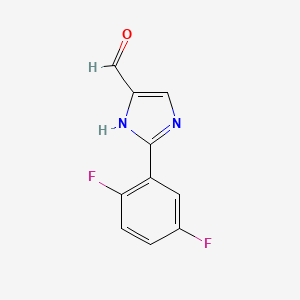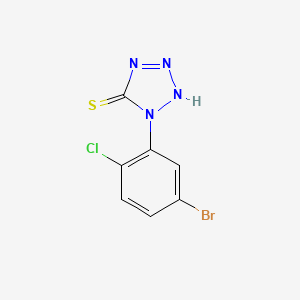
1-(5-Bromo-2-chlorophenyl)-1H-tetrazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-chlorophenyl)-1H-tetrazole-5-thiol is a heterocyclic compound that contains both bromine and chlorine substituents on a phenyl ring, along with a tetrazole ring and a thiol group
Preparation Methods
The synthesis of 1-(5-Bromo-2-chlorophenyl)-1H-tetrazole-5-thiol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination and Chlorination: The starting material, 2-chlorobenzoic acid, undergoes bromination to introduce the bromine substituent at the 5-position.
Formation of Tetrazole Ring: The brominated intermediate is then subjected to cyclization with sodium azide to form the tetrazole ring.
Thiol Introduction: Finally, the thiol group is introduced through a nucleophilic substitution reaction using thiourea.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
1-(5-Bromo-2-chlorophenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the halogen substituents or to modify the tetrazole ring.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-2-chlorophenyl)-1H-tetrazole-5-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism by which 1-(5-Bromo-2-chlorophenyl)-1H-tetrazole-5-thiol exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(5-Bromo-2-chlorophenyl)-1H-tetrazole-5-thiol can be compared with other similar compounds, such as:
1-(5-Bromo-2-chlorophenyl)ethanone: This compound lacks the tetrazole and thiol groups, making it less versatile in certain applications.
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: This compound has an additional ethoxy group, which may alter its chemical reactivity and applications.
Properties
Molecular Formula |
C7H4BrClN4S |
|---|---|
Molecular Weight |
291.56 g/mol |
IUPAC Name |
1-(5-bromo-2-chlorophenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C7H4BrClN4S/c8-4-1-2-5(9)6(3-4)13-7(14)10-11-12-13/h1-3H,(H,10,12,14) |
InChI Key |
HRYJDFKAMKNBPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N2C(=S)N=NN2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


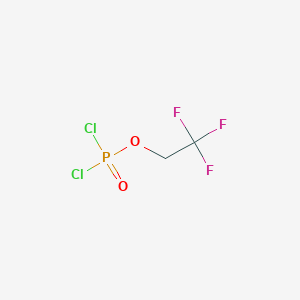
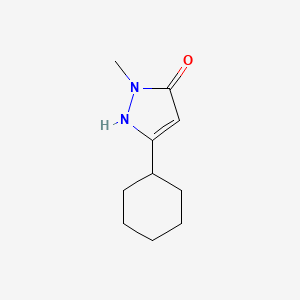

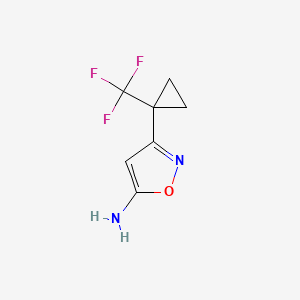
![2-Benzyl-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13689058.png)
![5-Bromo-4-[4-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689064.png)
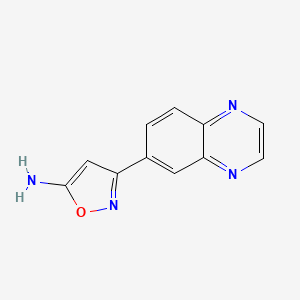




![5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689098.png)
